molecular formula C26H26O5 B1174994 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone CAS No. 14233-64-8

2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone

Cat. No.: B1174994
CAS No.: 14233-64-8
M. Wt: 418.5 g/mol
InChI Key:
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Description

2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone, also known as T-BAL or this compound, is a synthetic compound belonging to the family of benzyloxycarbonyl-substituted polyhydroxy lactones. It is an important intermediate in the synthesis of polysaccharides, polypeptides, and polysaccharide-based polymers. T-BAL has also been used in the synthesis of a number of pharmaceuticals and drugs, as well as in the development of new materials and technologies.

Scientific Research Applications

  • Synthesis of Derivatives and Substrate Analogs : One of the primary applications of 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone is in the synthesis of various derivatives and substrate analogs. Klein et al. (1991) demonstrated its use in preparing deoxy derivatives and lactones, contributing to the development of potential precursors for shikimate substrate analogs (Klein, Nooy, Marel, & Boom, 1991).

  • Oxidation to Lactones : Benhaddou et al. (1994) utilized this compound in the oxidation of various protected glycopyranoses and glycofuranoses to lactones. Their study highlights the efficiency of different reagents in achieving high yields of analytically pure lactones (Benhaddou, Czernecki, Farid, Ville, Xie, & Zegar, 1994).

  • Synthesis of Carbohydrate Ortholactones : Zagar and Scharf (1993) detailed a simple procedure for the synthesis of carbohydrate ortholactones starting from various lactones, including this compound. This contributes to expanding the toolbox for carbohydrate synthesis (Zagar & Scharf, 1993).

  • Conformational Studies by NMR Spectroscopy : Mortier and Lederkremer (1985) conducted conformational studies on various lactone derivatives including those derived from this compound, using NMR spectroscopy. Such studies are crucial for understanding the molecular structure and behavior of these compounds (Mortier & Lederkremer, 1985).

  • Enantioselective Synthesis of Polyols : Di Nardo et al. (1996) explored the use of this compound in the enantioselective synthesis of 1,3-polyols, a key process in the production of complex organic molecules with specific spatial configurations, which are important in pharmaceutical synthesis (Di Nardo, Jeroncic, Lederkremer, & Varela, 1996).

  • Synthesis of Azasugars : Lay et al. (1993) reported on the use of this compound in the synthesis of azasugars. Azasugars are significant as they have potential applications in therapeutics, particularly as enzyme inhibitors (Lay, Nicotra, Paganini, Pangrazio, & Panza, 1993).

Properties

IUPAC Name

(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHBSABBBAUMCZ-SDHSZQHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone
Reactant of Route 2
2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone
Reactant of Route 3
2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone
Reactant of Route 4
2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone
Reactant of Route 5
2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone
Reactant of Route 6
2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone

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